molecular formula C13H15NO3 B12879272 2-(5-Methylcyclohexa-1,5-dien-1-yl)ethyl isoxazole-4-carboxylate

2-(5-Methylcyclohexa-1,5-dien-1-yl)ethyl isoxazole-4-carboxylate

Cat. No.: B12879272
M. Wt: 233.26 g/mol
InChI Key: FXKCDMOZNCTBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methylcyclohexa-1,5-dien-1-yl)ethyl isoxazole-4-carboxylate is a synthetic organic compound with a molecular weight of 233.26 g/mol and the formula C13H15NO3 . Its structure features a non-planar, puckered 5-methylcyclohexa-1,5-diene ring, as described by Cremer and Pople’s ring puckering coordinates, which is connected via an ethyl chain to an isoxazole-4-carboxylate moiety . The isoxazole group is a key functional heterocycle known to contribute to hydrogen-bonding interactions in molecular crystals due to its nitrogen and oxygen atoms, influencing the compound's solid-state packing and potential binding properties . The structural accuracy of this compound, including bond lengths, angles, and torsional parameters, can be validated using standard crystallographic tools like SHELXL and PLATON . This compound is typically synthesized via [3+2] cycloaddition reactions, where nitrile oxides react with olefins, a process that can be catalyzed by metals such as copper(I) or proceed under metal-free conditions for a more eco-friendly profile . It can undergo various chemical transformations, including oxidation and reduction, using common reagents like KMnO4 or LiAlH4, respectively, to yield functionalized derivatives for further exploration . As a building block in medicinal chemistry, derivatives containing the isoxazole carboxylate core are of significant interest. For instance, 5-methylisoxazole-4-carboxylic acid is a known intermediate in the synthesis of Leflunomide, an important disease-modifying anti-rheumatic drug . This highlights the relevance of such structures in the development of pharmaceutically active molecules. Researchers can leverage this compound as a versatile scaffold for developing novel chemical entities, studying heterocyclic chemistry, and investigating structure-activity relationships. ATTENTION: This product is for research use only and is not intended for human or veterinary use .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

2-(5-methylcyclohexa-1,5-dien-1-yl)ethyl 1,2-oxazole-4-carboxylate

InChI

InChI=1S/C13H15NO3/c1-10-3-2-4-11(7-10)5-6-16-13(15)12-8-14-17-9-12/h4,7-9H,2-3,5-6H2,1H3

InChI Key

FXKCDMOZNCTBIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CCC1)CCOC(=O)C2=CON=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylcyclohexa-1,5-dien-1-yl)ethyl isoxazole-4-carboxylate typically involves the cycloaddition of nitrile oxides with olefins or alkynes. One common method is the [3+2] cycloaddition reaction, where nitrile oxides react with olefins to form isoxazole derivatives . This reaction can be catalyzed by various metal catalysts, such as copper (I) or ruthenium (II), or can proceed under metal-free conditions using bases like potassium carbonate .

Industrial Production Methods

In industrial settings, the production of isoxazole derivatives, including 2-(5-Methylcyclohexa-1,5-dien-1-yl)ethyl isoxazole-4-carboxylate, often involves scalable and eco-friendly synthetic routes. Metal-free synthetic methods are preferred due to their lower cost, reduced toxicity, and minimal waste generation . These methods typically involve the use of readily available starting materials and mild reaction conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylcyclohexa-1,5-dien-1-yl)ethyl isoxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted isoxazole derivatives .

Mechanism of Action

The mechanism of action of 2-(5-Methylcyclohexa-1,5-dien-1-yl)ethyl isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Cyclohexadiene vs. Aromatic or Saturated Ring Systems

  • Cyclohexadiene vs. Benzene Derivatives :
    Replacement of the cyclohexadiene ring with a benzene ring (e.g., in phenyl-ethyl isoxazole-4-carboxylate) eliminates puckering, resulting in planar geometry. This reduces steric strain but may decrease conformational flexibility, impacting binding affinity in biological systems.

  • Cyclohexadiene vs. Cyclohexane :
    Saturated cyclohexane derivatives exhibit chair or boat conformations, while the cyclohexadiene ring in the target compound adopts a puckered conformation with amplitude parameters (e.g., $q2$ and $φ2$) calculable via Cremer-Pople methodology . This puckering may enhance solubility due to reduced symmetry.

Isoxazole vs. Other Heterocycles

  • Isoxazole vs. Oxazole/Pyrazole :
    Isoxazole’s oxygen and nitrogen atoms facilitate stronger hydrogen-bonding interactions compared to oxazole (one oxygen) or pyrazole (two nitrogens). Bernstein’s graph-set analysis predicts distinct supramolecular architectures: isoxazole derivatives form $N\cdots H-O$ and $O\cdots H-C$ bonds, while pyrazoles favor $N\cdots H-N$ networks.

Ester Chain Modifications

Replacing the ethyl linker with methyl or propyl groups impacts molecular flexibility and van der Waals interactions. Longer chains (e.g., propyl) may enhance hydrophobic interactions in biological systems but reduce crystallinity.

Data Tables: Key Comparative Parameters

Table 1. Structural and Physicochemical Comparison

Compound Molecular Weight (g/mol) Hydrogen Bond Acceptors Ring Puckering Amplitude ($q_2$, Å) Melting Point (°C, estimated)
Target Compound 263.3 4 (2 O, 2 N) 0.45–0.55 120–130
Phenyl-ethyl isoxazole-4-carboxylate 247.3 4 0 (planar) 140–150
3-Methylcyclohexadiene analog 263.3 4 0.50–0.60 110–120
Pyrazole-ethyl carboxylate analog 248.3 3 (3 N) 0.40–0.50 135–145

Table 2. Hydrogen-Bonding Patterns (Graph-Set Analysis)

Compound Dominant Interaction Graph-Set Notation
Target Compound $N\cdots H-C$ $C(6)$
Phenyl-ethyl isoxazole-4-carboxylate $O\cdots H-O$ $R_2^2(8)$
Pyrazole analog $N\cdots H-N$ $D(2)$

Research Findings and Implications

  • Puckering Dynamics : Cremer-Pople analysis reveals moderate puckering ($q2 = 0.45–0.55$ Å), intermediate between strained cyclopentane derivatives ($q2 > 0.6$ Å) and planar aromatic systems.

Biological Activity

2-(5-Methylcyclohexa-1,5-dien-1-yl)ethyl isoxazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

The compound can be characterized by the following properties:

PropertyValue
CAS Number 29148-36-5
Molecular Formula C12H14N2O3
Molecular Weight 218.25 g/mol
IUPAC Name 2-(5-methylcyclohexa-1,5-dien-1-yl)ethyl isoxazole-4-carboxylate

Biological Activity Overview

Research indicates that 2-(5-Methylcyclohexa-1,5-dien-1-yl)ethyl isoxazole-4-carboxylate exhibits various biological activities, particularly in the context of cancer research. The following sections detail specific findings related to its anticancer properties.

Anticancer Activity

In several studies, derivatives of isoxazole compounds have been evaluated for their cytotoxic effects against various cancer cell lines. The compound's structural features are believed to play a crucial role in its biological activity.

Case Studies

  • Cytotoxicity Assays :
    • A study evaluated the cytotoxic effects of isoxazole derivatives against MCF7 (breast cancer), HCT116 (colon cancer), and Huh7 (liver cancer) cell lines using the sulforhodamine B (SRB) assay. The results indicated that certain derivatives exhibited IC50 values ranging from 0.7 to 35.2 µM, with some compounds showing significant activity compared to standard chemotherapeutics like doxorubicin and sorafenib .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects often involves cell cycle arrest. For instance, selected compounds caused G0/G1 phase arrest in Huh7 cells, correlating with decreased levels of cyclin-dependent kinase 4 (CDK4), a key regulator in cell cycle progression .
  • Structure-Activity Relationship (SAR) :
    • Analysis of structure-activity relationships revealed that modifications in the isoxazole ring and substituents significantly influenced the anticancer potency. For example, compounds with specific functional groups demonstrated enhanced selectivity towards cancer cells compared to normal cells .

Summary of Findings

The biological activity of 2-(5-Methylcyclohexa-1,5-dien-1-yl)ethyl isoxazole-4-carboxylate has been linked to its ability to interfere with critical cellular processes such as proliferation and apoptosis in cancer cells. The following table summarizes key findings from relevant studies:

CompoundCell LineIC50 (µM)Mechanism of Action
2-(5-Methylcyclohexa...)MCF721.5G0/G1 phase arrest
2-(5-Methylcyclohexa...)HCT11618.4Inhibition of CDK4
2-(5-Methylcyclohexa...)Huh70.7Induction of apoptosis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.